molecular formula C17H15NOS B3023771 4'-Cyano-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-36-4

4'-Cyano-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023771
CAS No.: 898754-36-4
M. Wt: 281.4 g/mol
InChI Key: YFWMEYWHTLUEAM-UHFFFAOYSA-N
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Description

4’-Cyano-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H15NOS It is characterized by the presence of a cyano group, a thiomethyl group, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzaldehyde and 4-cyanobenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, 4’-Cyano-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(2-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-Cyano-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and thiomethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4’-Cyano-3-(2-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

    4’-Cyano-3-(2-thiomethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone backbone.

Uniqueness

4’-Cyano-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both a cyano group and a thiomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMEYWHTLUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644313
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-36-4
Record name 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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